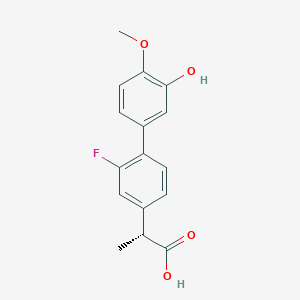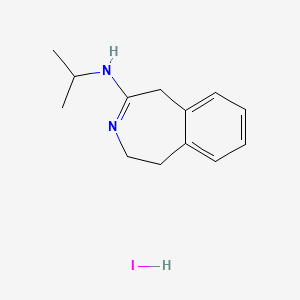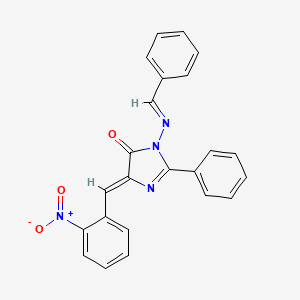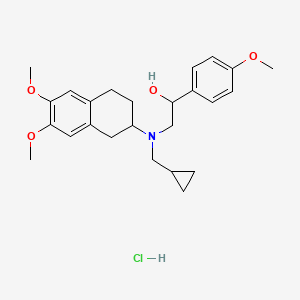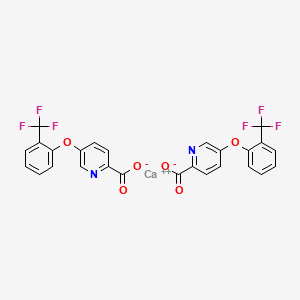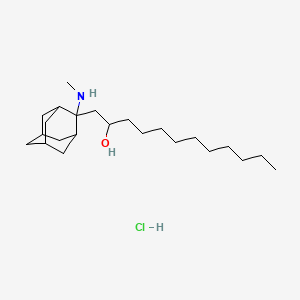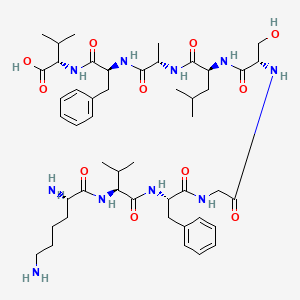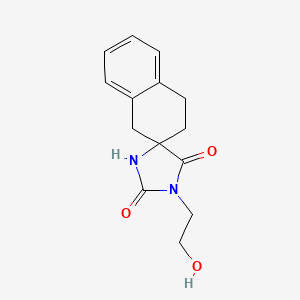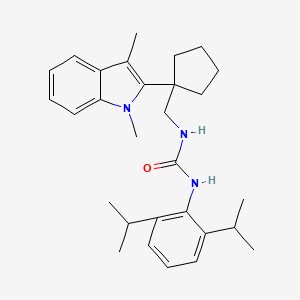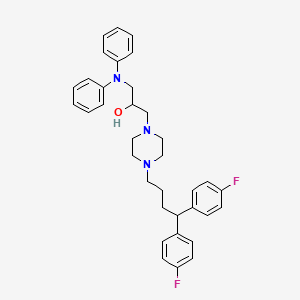
Diethylaminosildenafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminosildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. It is primarily recognized for its potential applications in treating erectile dysfunction and pulmonary arterial hypertension. The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to various physiological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminosildenafil typically involves multiple steps, starting from basic organic compounds. The process often includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which is a heterocyclic compound.
Introduction of functional groups: Various functional groups, including the diethylamino group, are introduced through substitution reactions.
Final modifications: The final steps involve refining the compound to achieve the desired purity and activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylaminosildenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products:
Wissenschaftliche Forschungsanwendungen
Diethylaminosildenafil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential in treating erectile dysfunction, pulmonary arterial hypertension, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
Diethylaminosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
Vergleich Mit ähnlichen Verbindungen
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Diethylaminosildenafil is unique due to its specific chemical modifications, which may confer distinct pharmacological properties and potential advantages over other PDE5 inhibitors. These modifications can affect its potency, selectivity, and duration of action, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
372152-24-4 |
|---|---|
Molekularformel |
C21H29N5O4S |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
4-ethoxy-N,N-diethyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N5O4S/c1-6-10-16-18-19(25(5)24-16)21(27)23-20(22-18)15-13-14(11-12-17(15)30-9-4)31(28,29)26(7-2)8-3/h11-13H,6-10H2,1-5H3,(H,22,23,27) |
InChI-Schlüssel |
WTOLCZSAGBICPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(CC)CC)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



